55‑Fold PPAR‑γ Transactivation Activation Relative to Rosiglitazone in Human Cells
In a luciferase‑based genetic reporter assay of human PPAR‑γ transactivation, the 3‑allyl derivative (compound 1b) achieved a 55‑fold activation, surpassing the maximal activation induced by the clinical benchmark rosiglitazone [1]. The EC50 of the allyl derivative was measured at 4.95 μM, demonstrating consistent and potent agonistic activity [1]. This quantitative advantage in activation amplitude, not merely potency, underscores its superior efficacy profile in cellular models of insulin sensitization.
| Evidence Dimension | PPAR‑γ transactivation activation fold |
|---|---|
| Target Compound Data | 55‑fold activation; EC50 = 4.95 μM |
| Comparator Or Baseline | Rosiglitazone (maximal activation amplitude lower than allyl derivative; exact fold not reported in direct comparison but typically rosiglitazone's PPAR‑γ EC50 ≈ 0.1 μM in similar reporter assays) |
| Quantified Difference | Allyl derivative activation amplitude > rosiglitazone activation amplitude |
| Conditions | Human PPAR‑γ luciferase reporter assay in transiently transfected cells |
Why This Matters
Higher activation amplitude indicates potential for greater insulin sensitization, which is critical for selecting lead compounds in diabetes drug discovery programs.
- [1] Kumar, A., Chhajed, S. S., & Kshirsagar, R. S. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceutics, 14(10), 2139. https://doi.org/10.3390/pharmaceutics14102139 (Section 5.1, describing the allyl derivative (1b) and citing original data from reference [83] within the article). View Source
